1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the acylation of dodecanoic acid with hydrazine to form dodecanoylhydrazide, followed by the reaction with 2-naphthylamine to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-BR-2-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
764653-61-4 |
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Molecular Formula |
C34H43N3O6 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
[1-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C34H43N3O6/c1-4-5-6-7-8-9-10-11-12-17-32(38)35-24-33(39)37-36-23-28-27-16-14-13-15-25(27)18-20-29(28)43-34(40)26-19-21-30(41-2)31(22-26)42-3/h13-16,18-23H,4-12,17,24H2,1-3H3,(H,35,38)(H,37,39)/b36-23+ |
InChI Key |
GIJWNDXNPJBJMR-GOJREDGKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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